molecular formula C6H6Cl2N2 B146562 2,5-Dichlorobenzene-1,4-diamine CAS No. 20103-09-7

2,5-Dichlorobenzene-1,4-diamine

Cat. No. B146562
CAS RN: 20103-09-7
M. Wt: 177.03 g/mol
InChI Key: QAYVHDDEMLNVMO-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzene-1,4-diamine, also known as 2,5-Dichloro-p-phenylenediamine, is a chemical compound with the molecular formula C6H6Cl2N2 . It appears as a light brown to pinkish-grey powder .


Synthesis Analysis

The synthesis of 2,5-Dichlorobenzene-1,4-diamine can be achieved through a series of reactions. Starting with 1,4-dichlorobenzene, it is nitrated to give 2,5-dichloronitrobenzene. This compound is then reacted with an aqueous ammonium hydroxide solution. The resulting 4-chloro-2-nitraniline is subjected to catalytic hydrogenation to afford the end product . The yield of this process can reach up to 96% .


Molecular Structure Analysis

The molecular structure of 2,5-Dichlorobenzene-1,4-diamine consists of a benzene ring with two chlorine atoms and two amine groups attached. The chlorine atoms are located at the 2nd and 5th positions, while the amine groups are at the 1st and 4th positions .


Chemical Reactions Analysis

2,5-Dichlorobenzene-1,4-diamine can undergo electrophilic aromatic substitution reactions. In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate can then react further, depending on the conditions .


Physical And Chemical Properties Analysis

2,5-Dichlorobenzene-1,4-diamine has a melting point of 164-166 °C (dec.) (lit.) and a boiling point of 291.88°C (rough estimate). Its density is approximately 1.4668 (rough estimate) and it has a refractive index of 1.6400 (estimate). It is typically stored at 2-8°C and appears as a powder to crystal form. The color ranges from white to brown .

Scientific Research Applications

Organic Synthesis

“2,5-Dichlorobenzene-1,4-diamine” is an important raw material and intermediate used in organic synthesis . It can be used to produce a variety of other chemical compounds.

Pharmaceuticals

This compound could potentially be used in the pharmaceutical industry . While specific applications in this field are not mentioned in the sources, it’s common for such compounds to be used in the synthesis of drugs.

Agrochemicals

Similar to its use in pharmaceuticals, “2,5-Dichlorobenzene-1,4-diamine” could also be used in the production of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.

Dyestuff

The compound could potentially be used in the production of dyes . The presence of the amine (-NH2) groups in the compound could allow it to bind with certain types of dye molecules.

Research Use

The compound is sold by scientific chemical suppliers for research use . This suggests that it may be used in various types of scientific research, possibly including chemistry and materials science experiments.

Safety and Handling Research

Given the compound’s hazardous properties, it could potentially be used in research related to safety and handling of chemical substances .

Safety and Hazards

2,5-Dichlorobenzene-1,4-diamine is classified as harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dichlorobenzene-1,4-diamine
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InChI

InChI=1S/C6H6Cl2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYVHDDEMLNVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066557
Record name 1,4-Benzenediamine, 2,5-dichloro-
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [HSDB] Powder; [MSDSonline]
Record name 2,5-Dichloro-1,4-benzenediamine
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Solubility

SLIGHTLY SOLUBLE IN WATER AND ALCOHOL
Record name 2,5-DICHLORO-1,4-BENZENEDIAMINE
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Product Name

2,5-Dichlorobenzene-1,4-diamine

Color/Form

WHITE PRISMS

CAS RN

20103-09-7
Record name 2,5-Dichloro-1,4-benzenediamine
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Record name 2,5-Dichloro-1,4-benzenediamine
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Record name 1,4-Benzenediamine, 2,5-dichloro-
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Record name 1,4-Benzenediamine, 2,5-dichloro-
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Record name 2,5-dichlorobenzene-1,4-diamine
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Record name 2,5-DICHLORO-P-PHENYLENEDIAMINE
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Record name 2,5-DICHLORO-1,4-BENZENEDIAMINE
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Melting Point

170 °C
Record name 2,5-DICHLORO-1,4-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods I

Procedure details

A reaction vessel was charged with 60 g of isopropyl alcohol, 50 g of water, 41.4 g of 2,5-dichloro-p-nitroaniline, 6 g of sodium hydroxide and 0.3 g of 1,4-naphthoquinone. The temperature of the mixture was controlled to be 75° to 80° C., and 22 g of an 80% solution of hydrazine hydrate in water was added dropwise to the mixture over 2 hours. After the addition, the reaction mixture was refluxed with stirring for 3 hours to complete the reaction. After cooling to 5° C., the reaction product was filtered, washed with water and dried, to give 32.2 g of 2,5-dichloro-p-phenylenediamine.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
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Quantity
50 g
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solvent
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solution
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Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 200 g of water, 41.4 g of pulverized 2,5-dichloro-p-nitroaniline, 6 g of sodium hydroxide, 0.3 g of 1,4-naphthoquinone and 25 g of an 80% solution of hydrazine hydrate in water. The contents of the vessel were agitated at 85° to 95° C. for 9 hours to complete the reaction. The reaction product was filtered, washed with water and dried to give 34.0 of 2,5-dichloro-p-phenylenediamine.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
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solution
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200 g
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichlorobenzene-1,4-diamine
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Reactant of Route 6
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Q & A

Q1: What are the primary applications of 2,5-Dichloro-1,4-phenylenediamine in materials science?

A: 2,5-Dichloro-1,4-phenylenediamine is a valuable monomer in the synthesis of conjugated polymers, specifically polyazomethines. [] These polymers exhibit interesting electrical conductivity properties and have potential applications in organic electronics and optoelectronics.

Q2: Can you elaborate on the electrochemical behavior of 2,5-Dichloro-1,4-phenylenediamine?

A: Research indicates that 2,5-Dichloro-1,4-phenylenediamine undergoes electrochemical degradation via anodic oxidation. [] This process follows first-order kinetics and is influenced by factors like current density, pH, and initial concentration. Degradation byproducts include ammonium (NH4+) and chloride (Cl-) ions.

Q3: How is 2,5-Dichloro-1,4-phenylenediamine utilized in the synthesis of heterocyclic compounds?

A: 2,5-Dichloro-1,4-phenylenediamine serves as a starting material for creating nitrogen-containing heterocycles like 1,5-diaza-s-indacenes. [] This synthesis involves a two-step process: a palladium-catalyzed Larock cyclization with diarylacethylenes followed by hydrogen abstraction. The resulting 1,5-diaza-s-indacenes display antiaromaticity and possess electron-accepting properties due to the presence of imine nitrogen atoms.

Q4: What are the environmental considerations associated with 2,5-Dichloro-1,4-phenylenediamine?

A: While the provided research doesn't directly address the environmental impact, it highlights the importance of cleaner production methods. [] The use of a recovery circulation technology for steam distillation during the synthesis of 2,5-Dichloro-1,4-phenylenediamine minimizes waste and allows for the recycling of aniline, contributing to a more environmentally friendly process.

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